molecular formula C10H10ClNO3 B1530425 1-(2-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-62-3

1-(2-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No.: B1530425
CAS No.: 1263365-62-3
M. Wt: 227.64 g/mol
InChI Key: UQIFMNQCHQAPNC-UHFFFAOYSA-N
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Description

1-(2-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone is a chemical compound characterized by its unique structure, which includes a chloro-pyridine ring and a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone typically involves the following steps:

  • Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Chichibabin pyridine synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.

  • Chlorination: The pyridine ring is then chlorinated at the 2-position using appropriate chlorinating agents such as thionyl chloride or phosphorus pentachloride.

  • Formation of the Dioxolane Ring: The dioxolane ring is formed through the reaction of the chloro-pyridine with ethylene glycol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also considered to minimize environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro-pyridine position, with nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran.

  • Substitution: Amines, alcohols, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Pyridine N-oxide derivatives.

  • Reduction: Reduced pyridine derivatives.

  • Substitution: Amine-substituted pyridines or alcohol-substituted pyridines.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • 2-(1,3-Dioxolan-2-yl)-pyridine derivatives: These compounds share the dioxolane moiety but differ in the substitution pattern on the pyridine ring.

  • Chloro-pyridine derivatives: These compounds contain a chloro-pyridine ring but lack the dioxolane group.

Uniqueness: 1-(2-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone is unique due to its combination of the chloro-pyridine and dioxolane moieties, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

1-(2-chloropyridin-3-yl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-10-7(2-1-3-12-10)8(13)6-9-14-4-5-15-9/h1-3,9H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIFMNQCHQAPNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201197595
Record name Ethanone, 1-(2-chloro-3-pyridinyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201197595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263365-62-3
Record name Ethanone, 1-(2-chloro-3-pyridinyl)-2-(1,3-dioxolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2-chloro-3-pyridinyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201197595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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